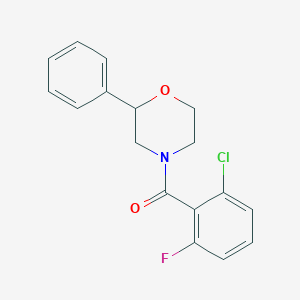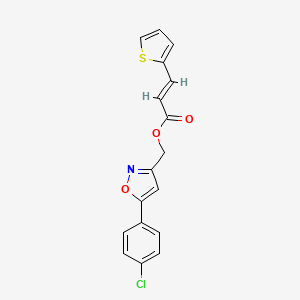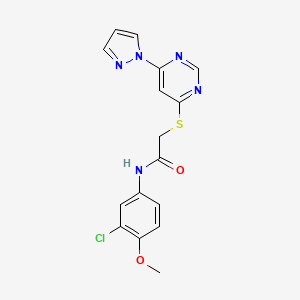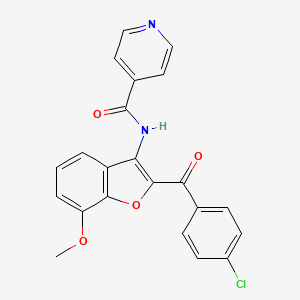
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone, also known as CPFM, is a synthetic compound that has gained significant attention in the research community due to its potential therapeutic applications. CPFM belongs to the class of morpholino-containing compounds, which have been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
科学的研究の応用
Synthesis and Catalysis
Compounds with halogenated phenyl groups, similar to (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone, are often utilized in organic synthesis. For instance, Sun et al. (2014) explored a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the utility of such compounds in facilitating complex organic reactions under milder conditions, with improved selectivity and yields (Sun, Yong-Hui Sun, & Rao, 2014).
Material Science and Fluorophores
The synthesis of fluorinated compounds, such as benzophenones and xanthones, by Woydziak et al. (2012), demonstrates the relevance of fluorinated organic molecules in enhancing the photostability and spectroscopic properties of materials. These methodologies provide scalable access to novel fluorinated fluorophores for potential application in imaging and sensing technologies (Woydziak, Fu, & Peterson, 2012).
Pharmaceutical Research
Dwivedi et al. (2005) reported on the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents. This underscores the potential pharmaceutical applications of structurally similar compounds in discovering new treatments for infectious diseases (Dwivedi et al., 2005).
Chemical Analysis and Characterization
El-Sherbiny et al. (2005) explored the separation and analysis of flunarizine and its degradation products using chromatographic techniques, demonstrating the importance of halogenated and fluorinated compounds in analytical chemistry for the qualitative and quantitative analysis of pharmaceutical substances (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJXDKKHXBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)




![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)


